3-氯-4-氟-N-((1-(吡啶-2-基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

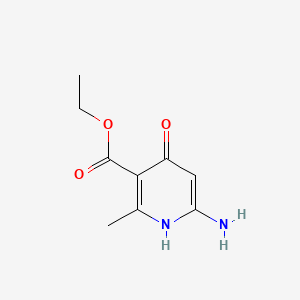

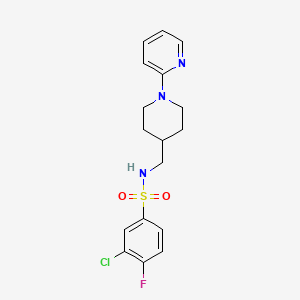

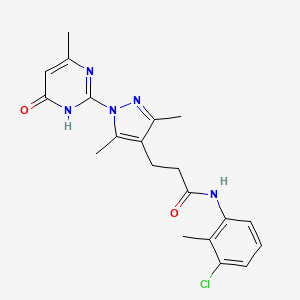

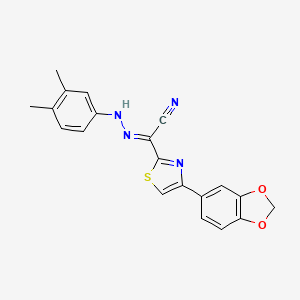

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, piperidinyl, and benzenesulfonamide groups

科学研究应用

药物化学与药物开发

该化合物的结构特征表明其具有作为候选药物的潜力。研究人员可以探索其与生物靶标(如酶或受体)的相互作用,以设计新的药物。例如,它可以作为开发激酶抑制剂或其他治疗剂的支架 .

激酶抑制

鉴于其独特的化学结构,该化合物可能选择性地抑制特定激酶。激酶在细胞信号通路中起着至关重要的作用,使其成为癌症治疗和其他疾病的诱人靶点。研究其激酶抑制谱可能会揭示治疗机会 .

抗糖尿病药物

相关化合物在降低血糖水平方面的功效表明,该化合物可能在抗糖尿病药物开发中得到应用。它可以被探索作为治疗 1 型糖尿病、胰岛素抵抗或其他代谢紊乱的潜在治疗方法 .

有机合成

有机化学家可以利用该化合物作为合成路线中的构建模块。其稳定性和官能团使其适用于各种转化,例如 Suzuki–Miyaura 偶联、卤化和 C–C 键形成。研究人员可以探索其在不同反应中的反应性 .

癌症研究

考虑到其潜在的激酶抑制特性,该化合物可以在癌细胞系中进行评估。研究人员可能会调查其对肿瘤生长、转移和细胞信号通路的影響。此外,其稳定性和易于纯化使其适合体外研究 .

自由基化学

烷基硼酸酯(该化合物属于此类化合物)的催化原脱硼反应中使用的自由基方法为新的转化打开了可能性。研究人员可以探索其在自由基-极性交叉反应或其他基于自由基的反应中的反应性 .

作用机制

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity .

Biochemical Pathways

It is known that similar compounds can exhibit higher anti-tb activity against mtb .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with pyridine and involving hydrogenation and substitution reactions.

Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as chlorine and fluorine sources.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

- Oxidation and Reduction Reactions

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

属性

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWWDFHZNZNZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)

![N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2439351.png)

![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)

![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2439369.png)